molecular formula C14H17N3O2 B7752297 2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7752297
M. Wt: 259.30 g/mol
InChI Key: RWYCVNWSCOSUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a hydroxy-methylanilino group and a propyl chain, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one typically involves the reaction of 4-hydroxy-2-methylaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 4-hydroxy-2-methylaniline with 6-propyl-1H-pyrimidin-4-one in the presence of a catalyst such as triethylamine. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and anilino groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-quinolones
  • 2-methylquinoline
  • 4-hydroxy-2-pyrones

Uniqueness

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of hydroxy, anilino, and propyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-12-6-5-11(18)7-9(12)2/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYCVNWSCOSUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NC2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)NC2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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